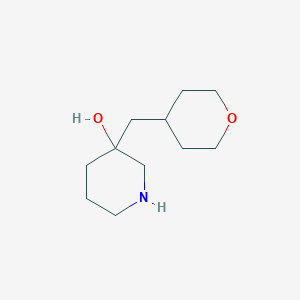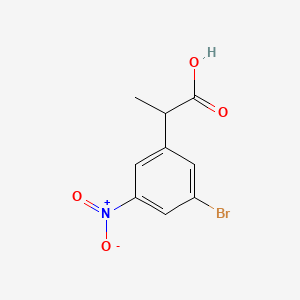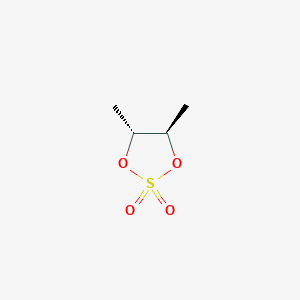
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound that belongs to the class of dioxathiolanes. This compound is characterized by a five-membered ring containing two oxygen atoms and one sulfur atom. The presence of the two methyl groups at the 4 and 5 positions, along with the dioxide functionality, makes this compound unique in its chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with sulfur dioxide in the presence of a catalyst. The reaction conditions often require a specific temperature and pressure to ensure the formation of the desired dioxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functionality to other sulfur-containing groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment. The pathways involved often include redox reactions and the formation of transient intermediates that facilitate the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: This compound shares a similar ring structure but differs in the presence of hydroxyl groups instead of the dioxide functionality.
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane: Lacks the dioxide functionality, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the dioxide functionality in (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide imparts unique chemical reactivity and stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring specific redox properties and stability under various conditions.
Propiedades
Fórmula molecular |
C4H8O4S |
|---|---|
Peso molecular |
152.17 g/mol |
Nombre IUPAC |
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m1/s1 |
Clave InChI |
POVNYOLUWDFQOZ-QWWZWVQMSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OS(=O)(=O)O1)C |
SMILES canónico |
CC1C(OS(=O)(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


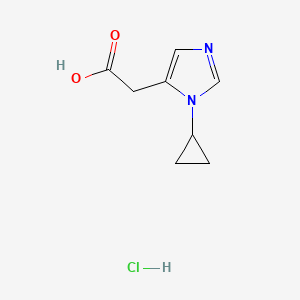
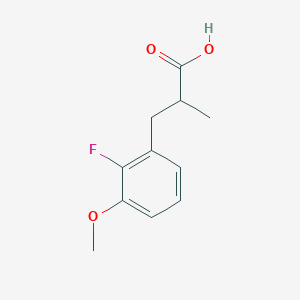
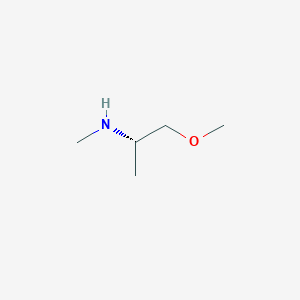



![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
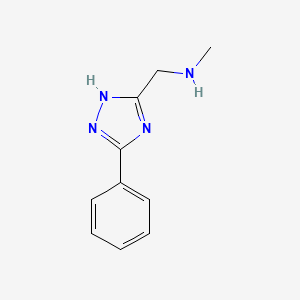
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)

![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)
